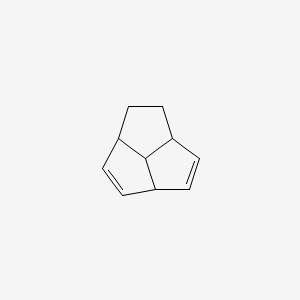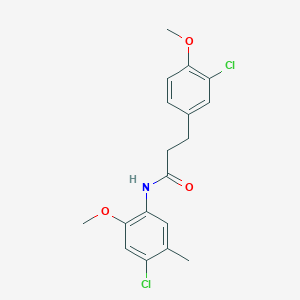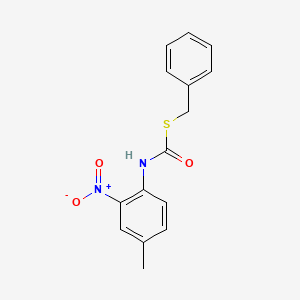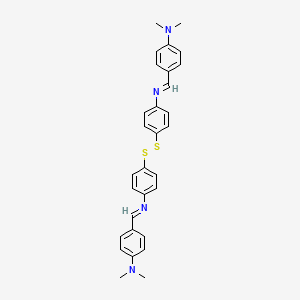
4,4'-Dithiobis(N-(4-dimethylaminobenzylidene)aniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) is a chemical compound with the molecular formula C30H30N4S2 and a molecular weight of 510.728 g/mol This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a disulfide bond
Preparation Methods
The synthesis of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) typically involves the reaction of 4-dimethylaminobenzaldehyde with aniline derivatives in the presence of a disulfide compound. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Mechanism of Action
The mechanism of action of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) involves its ability to form and break disulfide bonds. This property allows it to interact with thiol-containing molecules, such as cysteine residues in proteins. The compound can modulate the activity of enzymes and other proteins by altering their disulfide bond patterns, affecting their structure and function .
Comparison with Similar Compounds
Similar compounds to 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) include:
4,4’-Dithiobis(N-(4-methylbenzylidene)aniline): This compound has a similar structure but with a methyl group instead of a dimethylamino group.
4,4’-Dithiobis(N-(4-acetamidobenzylidene)aniline): This variant includes an acetamido group, which can influence its reactivity and applications.
The uniqueness of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) lies in its dimethylamino groups, which can enhance its electron-donating properties and affect its reactivity in chemical reactions.
Properties
CAS No. |
3430-52-2 |
|---|---|
Molecular Formula |
C30H30N4S2 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4S2/c1-33(2)27-13-5-23(6-14-27)21-31-25-9-17-29(18-10-25)35-36-30-19-11-26(12-20-30)32-22-24-7-15-28(16-8-24)34(3)4/h5-22H,1-4H3 |
InChI Key |
HKOMVPIVHSPJQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



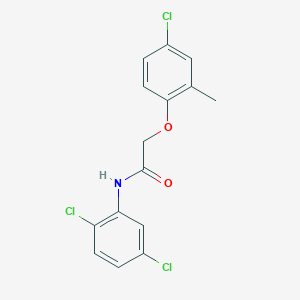

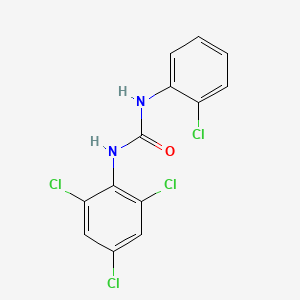
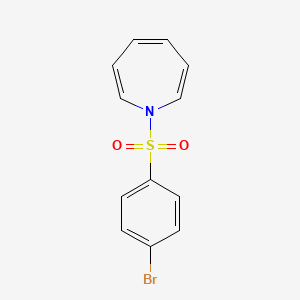
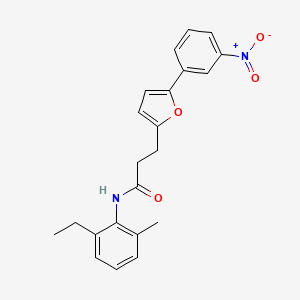

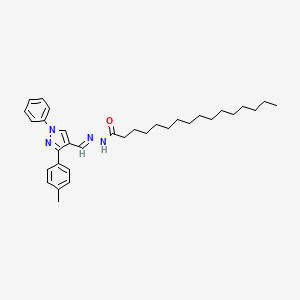
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

